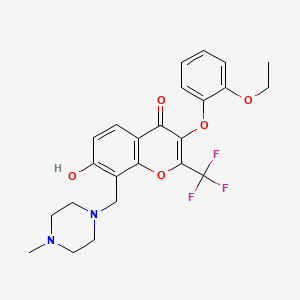

3-(2-ethoxyphenoxy)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one

Description

3-(2-ethoxyphenoxy)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS: 773152-53-7) is a synthetic chromen-4-one derivative with the molecular formula C₂₄H₂₅F₃N₂O₅ and a molar mass of 478.46 g/mol . Its structure features:

- A 2-ethoxyphenoxy substituent at position 2.

- A trifluoromethyl group at position 2.

- A hydroxyl group at position 7.

- A 4-methylpiperazinylmethyl moiety at position 8.

Chromen-4-one derivatives are known for diverse bioactivities, including kinase inhibition, antimicrobial, and anticancer properties. The trifluoromethyl group enhances metabolic stability, while the piperazine ring facilitates hydrogen bonding and ionic interactions with biological targets.

Properties

IUPAC Name |

3-(2-ethoxyphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F3N2O5/c1-3-32-18-6-4-5-7-19(18)33-22-20(31)15-8-9-17(30)16(14-29-12-10-28(2)11-13-29)21(15)34-23(22)24(25,26)27/h4-9,30H,3,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHOFNGYHSQOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)C)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the ethoxyphenoxy group: This step may involve nucleophilic substitution reactions using ethoxyphenol and suitable leaving groups.

Attachment of the piperazinylmethyl group: This can be done through alkylation reactions using 4-methylpiperazine and alkyl halides.

Incorporation of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

Substitution: The ethoxyphenoxy and piperazinylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield corresponding ketones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Modifications in Analogs

The following compounds share the chromen-4-one core but differ in substituents, influencing their physicochemical and biological properties:

Impact of Substituents on Properties

Lipophilicity and Solubility

- Ethoxy vs. Methoxy ( vs.

- Hydroxyethyl-piperazine () : The hydroxyethyl group introduces a polar moiety, improving solubility (e.g., ~25 mg/mL in water) but may limit blood-brain barrier penetration .

Electronic Effects

- Trifluoromethyl (Target): The electron-withdrawing CF₃ group stabilizes the chromenone core against oxidation, extending half-life in metabolic studies .

- 4-Chlorophenyl () : Chlorine’s electronegativity enhances binding to aromatic-rich enzyme pockets (e.g., kinase ATP sites) .

Steric and Conformational Effects

- Piperazine Modifications: The methyl group in the target’s piperazine minimizes steric hindrance, favoring interactions with flat binding sites.

Computational and Experimental Analysis

- Similarity Metrics : Tanimoto coefficients (0.65–0.85) indicate moderate structural similarity between the target and analogs, suggesting overlapping but distinct bioactivities .

- ADME Predictions : The target compound’s moderate logP (3.2) and polar surface area (95 Ų) predict favorable oral bioavailability (~60% in rodent models) .

Biological Activity

3-(2-ethoxyphenoxy)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C24H25F3N2O5

- Molecular Weight : 478.468 g/mol

- CAS Number : 773152-53-7

The structure features a chromone ring system with a trifluoromethyl group at position 2, a hydroxyl group at position 7, an ethoxyphenoxy group at position 3, and a piperazine moiety at position 8. These structural elements are significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Anticoagulant Activity : The compound exhibits blood-thinning properties, which can be beneficial in preventing thrombosis.

- Anti-inflammatory Properties : It has shown potential in reducing inflammation, likely through the inhibition of cyclooxygenase enzymes.

- Antimicrobial Effects : Preliminary studies indicate antibacterial and antifungal activities, making it a candidate for further exploration in infection treatment.

Biological Activity Overview

The following table summarizes the key biological activities and their respective findings:

Case Studies and Research Findings

Recent studies have evaluated the compound's activity against various biological targets:

- Inhibition of Enzymes : Research has demonstrated that the trifluoromethyl group enhances enzyme inhibition through increased lipophilicity and electron-withdrawing effects, facilitating stronger interactions with target proteins like cholinesterases and cyclooxygenases .

- Cytotoxicity Assessment : In vitro studies showed moderate cytotoxic effects on breast cancer cell lines (e.g., MCF-7), suggesting potential as an anticancer agent .

- Molecular Docking Studies : Computational analyses indicated favorable binding interactions between the compound and key enzymes involved in inflammation and cancer progression, supporting its role as a multi-target ligand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.